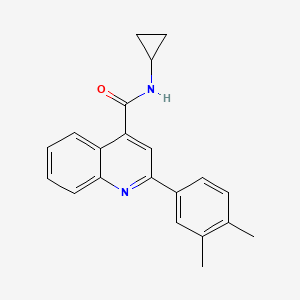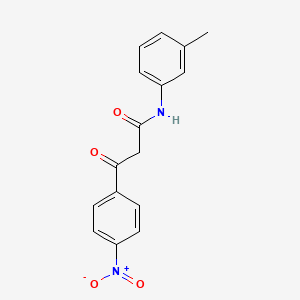![molecular formula C16H15ClN4S B5687917 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a triazole-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine, agriculture, and industry.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the cell membrane and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine has a low toxicity profile and does not cause significant adverse effects on human health. However, it has been found to exhibit cytotoxic effects on cancer cells and has been shown to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. In addition, it has a low toxicity profile and is relatively easy to synthesize. However, one of the limitations of using this compound is that it may not be effective against all strains of bacteria and fungi.
将来の方向性
There are several potential future directions for the use of 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine in scientific research. Some of these include:
1. Studying the compound's potential use as a herbicide and insecticide.
2. Investigating the compound's mechanism of action and identifying its molecular targets.
3. Developing new derivatives of the compound with improved activity and selectivity.
4. Studying the compound's potential use in the treatment of viral infections.
5. Investigating the compound's potential use in the treatment of cancer.
Conclusion:
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine, agriculture, and industry. Further research is needed to fully understand the potential of this compound and to identify new applications and derivatives.
合成法
The synthesis of 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine has been carried out using various methods. One of the commonly used methods involves the reaction of 2-chlorobenzaldehyde with 3-methylbenzylthiol in the presence of sodium hydroxide to form 2-(3-methylbenzylthio)benzaldehyde. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine.
科学的研究の応用
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a herbicide and insecticide.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-5-4-6-12(9-11)10-22-16-20-19-15(21(16)18)13-7-2-3-8-14(13)17/h2-9H,10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPODJOUSYRYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)

![9-[3-(methylsulfonyl)propanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687863.png)
![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)

![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)
![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)

![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)